![molecular formula C11H12Cl2N2O2 B2808463 2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) CAS No. 2070014-72-9](/img/structure/B2808463.png)
2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)
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Overview
Description
“2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)” is a compound with the CAS Number: 2070014-72-9 . It has a molecular weight of 275.13 . The IUPAC name for this compound is 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have been used in the treatment of cancer cells . They have shown various biologically vital properties, both natural and synthetic .
Treatment of Microbes
Indole derivatives have been used in the treatment of microbes . They have shown various biologically vital properties, both natural and synthetic .
Treatment of Different Types of Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . They have shown various biologically vital properties, both natural and synthetic .
Antiviral Activity
Indole derivatives possess various biological activities, i.e., antiviral . They have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives possess various biological activities, i.e., anti-inflammatory . They have been reported as anti-inflammatory agents .
Anticancer Activity
Indole derivatives possess various biological activities, i.e., anticancer . They have been reported as anticancer agents .
Anti-HIV Activity
Indole derivatives possess various biological activities, i.e., anti-HIV . They have been reported as anti-HIV agents .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that induces various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that they likely interact with and influence multiple biochemical pathways, leading to their diverse biological effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
properties
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKGSISAZLLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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